molecular formula C16H15N5OS B5698815 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide

Cat. No. B5698815
M. Wt: 325.4 g/mol
InChI Key: IJJMFVKACNMEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide, commonly known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPA is a type of thioamide compound that consists of a pyrimidine ring and a naphthalene ring.

Scientific Research Applications

DAPA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DAPA has been shown to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, DAPA has been shown to have herbicidal properties and has been studied for its potential use as a herbicide. In material science, DAPA has been studied for its potential use in the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of DAPA is not fully understood. However, it is believed to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
DAPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DAPA inhibits the growth of cancer cells and viruses. It has also been shown to have antibacterial properties against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using DAPA in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of DAPA. One area of research is the development of DAPA-based drugs for the treatment of various diseases. Another area of research is the development of DAPA-based herbicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of DAPA and its potential applications in material science.

Synthesis Methods

The synthesis of DAPA involves the reaction of 2-naphthylamine and 4,6-diamino-2-thiopyrimidine in the presence of acetic anhydride. The reaction takes place in a solvent such as dichloromethane or chloroform and is catalyzed by a Lewis acid such as zinc chloride. The resulting product is then purified using column chromatography.

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-13-8-14(18)21-16(20-13)23-9-15(22)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,19,22)(H4,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJMFVKACNMEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

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